molecular formula C20H25N5O3 B5673469 (4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-(quinoxalin-6-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxamide

(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-(quinoxalin-6-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxamide

Cat. No. B5673469
M. Wt: 383.4 g/mol
InChI Key: ACPOMAYHZCCBPG-FOIQADDNSA-N
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Description

The compound belongs to a class of chemicals known for their complex molecular structures and potential for varied applications in scientific research. The focus here is on understanding its synthesis, structural characteristics, and properties without delving into its pharmaceutical applications or adverse effects.

Synthesis Analysis

The synthesis of related naphthyridine and quinoxaline derivatives involves several chemical strategies, including alkoxide-induced rearrangement, heterocyclization, and reactions with various primary amines. These methods yield compounds with significant structural diversity and potential biological activity. The specific synthesis pathways provide insights into the complexity and versatility of chemical transformations applicable to similar compounds (Blanco et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of such compounds is crucial for understanding their chemical behavior and potential interactions. Spectroscopic methods, including UV, IR, 1H and 13C NMR, and MS, are instrumental in confirming the structures of synthesized compounds, elucidating their detailed molecular frameworks, and providing a basis for further chemical and physical property analysis (Blanco et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of naphthyridine and quinoxaline derivatives, including their ability to form diverse compounds through ring transformation and condensation reactions, underscores their chemical versatility. These reactions facilitate the synthesis of compounds with varied biological activities and potential applications in medicinal chemistry (Kurasawa et al., 1989).

properties

IUPAC Name

(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(quinoxaline-6-carbonyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-23(2)19(27)25-10-6-20(28)5-9-24(12-15(20)13-25)18(26)14-3-4-16-17(11-14)22-8-7-21-16/h3-4,7-8,11,15,28H,5-6,9-10,12-13H2,1-2H3/t15-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPOMAYHZCCBPG-FOIQADDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC2(CCN(CC2C1)C(=O)C3=CC4=NC=CN=C4C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)C(=O)C3=CC4=NC=CN=C4C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(quinoxaline-6-carbonyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide

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